molecular formula C15H25F3N2O3 B7111250 Tert-butyl 4-(butanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate

Tert-butyl 4-(butanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B7111250
M. Wt: 338.37 g/mol
InChI Key: ZNMKZBXROYOAMU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(butanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring substituted with a trifluoromethyl group, a butanoylamino group, and a tert-butyl ester

Properties

IUPAC Name

tert-butyl 4-(butanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25F3N2O3/c1-5-6-11(21)19-14(15(16,17)18)7-9-20(10-8-14)12(22)23-13(2,3)4/h5-10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMKZBXROYOAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(butanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Butanoylamino Group: This can be achieved through an amidation reaction using butanoyl chloride and an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanoylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the butanoylamino moiety, potentially converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as a model compound for studying the effects of trifluoromethyl groups on chemical reactivity.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive molecules.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Potential applications in drug development, particularly in designing molecules with improved pharmacokinetic properties.
  • Explored for its potential as an enzyme inhibitor or receptor modulator.

Industry:

  • Used in the development of specialty chemicals and materials.
  • Potential applications in the agrochemical industry as a precursor to active ingredients.

Mechanism of Action

The mechanism of action of tert-butyl 4-(butanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The butanoylamino group may participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Tert-butyl 4-(acetylamino)-4-(trifluoromethyl)piperidine-1-carboxylate: Similar structure but with an acetyl group instead of a butanoylamino group.

    Tert-butyl 4-(butanoylamino)-4-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness:

  • The presence of the trifluoromethyl group in tert-butyl 4-(butanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
  • The combination of the butanoylamino group and the trifluoromethyl group makes this compound particularly interesting for studying structure-activity relationships in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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